molecular formula C21H32O4 B1325978 Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate CAS No. 898757-99-8

Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate

Cat. No. B1325978
M. Wt: 348.5 g/mol
InChI Key: OWRXGHQKMRKSGX-UHFFFAOYSA-N
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Description

Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate, also known as EHPOH, is a synthetic chemical compound that is used in a variety of scientific research applications. It is known for its unique properties, such as its ability to interact with proteins and other biomolecules, as well as its ability to act as a catalyst in certain biochemical reactions. EHPOH is a relatively new compound, and research into its potential uses is ongoing.

Scientific Research Applications

Enantioselective Reductions

A study demonstrated the enantioselective reduction of alkyl 6-chloro-3-oxohexanoates, a category to which Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate belongs, using bakers' yeast. The nature of the ester alkoxy substituent significantly influenced the enantioselectivity of these reductions (Gopalan & Jacobs, 1990).

Alkylation of Active Methylene Compounds

Research involving the reaction of diethyl azodicarboxylate and triphenylphosphine with alcohols and ethyl cyanoacetate, closely related to Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate, has been shown to yield alkylated products efficiently. This process is significant for the formation of various complex molecules (Kurihara et al., 1981).

Synthesis of Biotin

In a notable study, regioselective chlorination of 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, similar to Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate, was achieved. This work is a foundational step in the new synthesis of biotin, a critical vitamin (Zav’yalov et al., 2006).

Catalysis with Rhodium Complexes

Research shows that rhodium complexes can catalyze reactions involving compounds like Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate, leading to products with increased chain growth. This is important for synthesizing various organic compounds (Robertson et al., 2001).

Synthesis of Statin Precursors

A study describes the large-scale preparation of (5,S)-5,6-(isopropylidenedioxy)-3-oxohexanoates, closely related to Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate, as a key intermediate in the synthesis of statins, important for cholesterol management (Tararov et al., 2006).

properties

IUPAC Name

ethyl 6-(4-heptoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-3-5-6-7-10-17-25-19-15-13-18(14-16-19)20(22)11-8-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRXGHQKMRKSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645803
Record name Ethyl 6-[4-(heptyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate

CAS RN

898757-99-8
Record name Ethyl 4-(heptyloxy)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-[4-(heptyloxy)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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